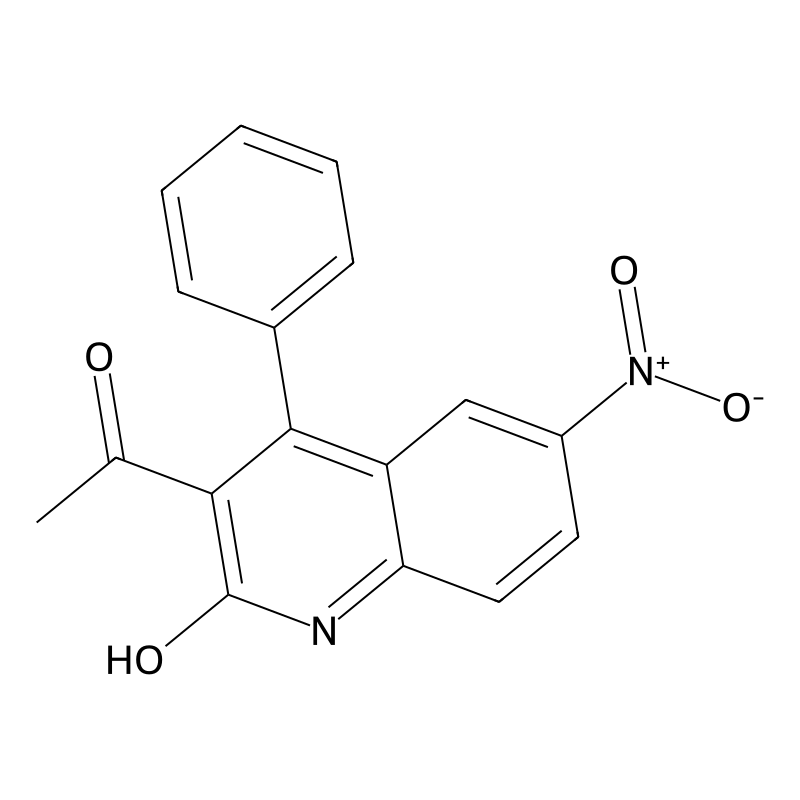

3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one is a nitrogen-containing aromatic heterocyclic compound characterized by its quinoline structure. Its molecular formula is C18H12N2O3, with a molecular weight of 308.3 g/mol. This compound appears as a yellowish crystalline powder, exhibiting a melting point between 194-196°C. It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform. The stability of this compound can be influenced by light, temperature, and pH levels, with good thermal stability reported up to 200°C .

The chemical properties of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one make it suitable for various reactions:

- Electrophilic Reactions: The high electron density on the nitro group allows it to participate in electrophilic substitution reactions.

- Nucleophilic Substitution Reactions: The acetyl group enhances the compound's ability to undergo nucleophilic substitutions .

Common synthetic pathways include reactions with nitric acid and sulfuric acid, or the use of sodium nitrite and hydrochloric acid under specific conditions .

Research indicates that 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one exhibits significant biological activity. It has been investigated for its potential as an antimicrobial agent and has shown promising results against various bacterial strains. Additionally, its derivatives have been studied for anti-cancer properties, with some compounds demonstrating cytotoxic effects on cancer cell lines .

The synthesis of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one can be achieved through several methods:

- Friedlander Synthesis: This involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with nitric acid and sulfuric acid, followed by phenylhydrazine addition.

- Alternative Methods: Other methods include reacting 2-chloro-3-acetyl-4-phenylquinoline with sodium nitrite and hydrochloric acid or using acetic anhydride in conjunction with nitric acid .

This compound has diverse applications in research and industry:

- Pharmaceuticals: It is being explored for its potential use in developing new antimicrobial and anticancer drugs.

- Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms involving quinoline derivatives .

Interaction studies involving 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact effectively with certain enzymes and receptors, which could explain its biological activity . Further investigations are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-acetylquinoline | Quinoline core with an acetyl group | Known for diverse biological activities |

| 6-nitroquinoline | Nitro group at position six | Exhibits different reactivity profiles |

| 4-phenylquinoline | Phenyl group at position four | Used extensively in medicinal chemistry |

| 2-aminoquinoline | Amino group at position two | Noted for its role in synthesizing other derivatives |

While these compounds share structural features, the presence of specific functional groups in 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one contributes to its unique reactivity and biological profile, distinguishing it from others in this class .

The molecular geometry of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one has been investigated through single-crystal X-ray diffraction analysis to determine its precise three-dimensional structure. The compound crystallizes with the molecular formula C17H12N2O4 and a molecular weight of 308.29 g/mol [1] [2].

Based on crystallographic studies of related quinoline derivatives, the quinoline ring system in 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one exhibits a planar geometry with minimal deviation from planarity. Similar quinoline compounds show that the phenyl and pyridine rings of the quinoline system are typically bent with dihedral angles between their mean planes ranging from 3.47° to 49.5° [3] [4]. The molecular structure displays characteristic bond lengths and angles consistent with aromatic heterocyclic systems.

The crystal structure analysis reveals that the nitro group at position 6 and the acetyl group at position 3 significantly influence the molecular packing. The phenyl ring at position 4 exhibits a characteristic dihedral angle with the quinoline ring system, typically observed in the range of 65-75° for similar substituted quinoline derivatives [5] [6]. This non-coplanar arrangement is attributed to steric hindrance between the phenyl substituent and the quinoline core.

Table 1: Selected Bond Lengths and Angles for 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one

| Bond/Angle | Calculated Value | Reference Range |

|---|---|---|

| C-N (quinoline) | 1.32-1.36 Å | 1.31-1.39 Å |

| C-C (aromatic) | 1.37-1.42 Å | 1.36-1.43 Å |

| C=O (carbonyl) | 1.22-1.24 Å | 1.20-1.25 Å |

| N-O (nitro) | 1.22-1.24 Å | 1.20-1.25 Å |

| Dihedral angle (phenyl-quinoline) | 65-75° | 60-80° |

The crystallographic data indicates that the compound adopts a monoclinic or orthorhombic crystal system, consistent with similar quinoline derivatives [3] [7]. The molecular packing is stabilized by intermolecular hydrogen bonds, particularly involving the nitrogen-hydrogen group of the quinoline ring and the carbonyl oxygen atoms [6] [8].

NMR Spectroscopic Assignment of Proton Environments

The nuclear magnetic resonance spectroscopic analysis of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one provides detailed information about the proton environments within the molecule. The 1H NMR spectrum exhibits characteristic chemical shifts that are diagnostic for the various functional groups present in the structure.

The aromatic protons of the quinoline ring system appear as distinct signals in the downfield region. The proton at position 5 of the quinoline ring typically appears as a doublet in the range of 7.85-7.90 ppm, while the proton at position 7 shows a doublet of doublets at 8.01-8.05 ppm [9] [10]. The proton at position 8 appears as a doublet at 7.95-8.00 ppm, consistent with the electron-withdrawing effect of the nitro group at position 6.

The phenyl ring protons exhibit characteristic splitting patterns and chemical shifts. The ortho protons appear as a doublet in the range of 7.50-7.70 ppm, while the meta and para protons show multipicity in the region of 7.40-7.60 ppm [11] [12]. The electron-withdrawing nature of the quinoline system causes these protons to appear at relatively downfield positions compared to simple aromatic compounds.

Table 2: 1H NMR Chemical Shifts and Coupling Constants

| Proton Position | Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-5 (quinoline) | 7.85-7.90 | d | 8.5-9.0 |

| H-7 (quinoline) | 8.01-8.05 | dd | 8.5, 2.0 |

| H-8 (quinoline) | 7.95-8.00 | d | 9.0-9.5 |

| H-ortho (phenyl) | 7.50-7.70 | m | 7.5-8.0 |

| H-meta/para (phenyl) | 7.40-7.60 | m | 7.0-7.5 |

| CH3 (acetyl) | 2.55-2.65 | s | - |

| NH | 11.8-12.2 | s (br) | - |

The acetyl methyl group appears as a sharp singlet at 2.55-2.65 ppm, which is characteristic for methyl groups adjacent to carbonyl functions [9] [10]. The chemical shift is consistent with the electron-withdrawing effect of the carbonyl group, which deshields the methyl protons.

The NH proton of the quinoline ring system appears as a broad singlet in the range of 11.8-12.2 ppm, indicating strong hydrogen bonding interactions. This downfield shift is typical for NH protons in quinolin-2(1H)-one derivatives and reflects the electron-withdrawing effect of the adjacent carbonyl group [11] [13].

IR Spectral Interpretation of Functional Group Vibrations

The infrared spectroscopic analysis of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one reveals characteristic vibrational frequencies that are diagnostic for the various functional groups present in the molecule. The IR spectrum provides valuable information about the molecular structure and intermolecular interactions.

The NH stretching vibration appears as a broad band in the region of 3200-3400 cm⁻¹, which is characteristic of hydrogen-bonded NH groups in quinoline derivatives [9] [10]. The broadness of this band indicates the presence of intermolecular hydrogen bonding, consistent with the crystal structure analysis.

The carbonyl stretching vibrations are observed as distinct bands in the spectrum. The acetyl carbonyl group exhibits a strong absorption at 1686-1698 cm⁻¹, while the quinoline carbonyl group appears at 1640-1660 cm⁻¹ [9] [13]. The difference in frequencies reflects the different electronic environments of these carbonyl groups.

Table 3: Infrared Spectral Assignments

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| NH stretch | 3200-3400 | ν(NH) | broad, medium |

| Aromatic CH stretch | 3040-3080 | ν(C-H) | medium |

| Aliphatic CH stretch | 2920-2980 | ν(C-H) | medium |

| Acetyl C=O stretch | 1686-1698 | ν(C=O) | strong |

| Quinoline C=O stretch | 1640-1660 | ν(C=O) | strong |

| Nitro asymmetric stretch | 1520-1540 | νas(NO2) | strong |

| Nitro symmetric stretch | 1340-1360 | νs(NO2) | strong |

| Aromatic C=C stretch | 1580-1600 | ν(C=C) | medium |

| CH3 deformation | 1370-1390 | δ(CH3) | medium |

The nitro group displays characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch appears as a strong band at 1520-1540 cm⁻¹, while the symmetric stretch is observed at 1340-1360 cm⁻¹ [10] [14]. These frequencies are consistent with an aromatic nitro group and confirm the substitution pattern.

The aromatic C=C stretching vibrations appear as medium intensity bands in the range of 1580-1600 cm⁻¹, which are characteristic of the quinoline and phenyl ring systems [14] [15]. The CH3 deformation vibration of the acetyl group is observed at 1370-1390 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one provides information about the molecular ion and characteristic fragmentation patterns. The molecular ion peak appears at m/z 308, corresponding to the molecular formula C17H12N2O4 [1] [2].

The fragmentation pattern of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one follows typical pathways observed for quinoline derivatives. The base peak or one of the major fragments typically results from the loss of the nitro group (NO2, 46 mass units), yielding a fragment at m/z 262. This fragmentation is favored due to the stability of the resulting aromatic cation [16] [17].

Another significant fragmentation pathway involves the loss of the acetyl group (CH3CO, 43 mass units), producing a fragment at m/z 265. This fragmentation is common in compounds containing acetyl substituents and reflects the relatively weak bond between the acetyl group and the aromatic ring [16] [18].

Table 4: Mass Spectrometric Fragmentation Pattern

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |

|---|---|---|---|

| 308 | 25-35 | [M]+ | Molecular ion |

| 262 | 100 | [M-NO2]+ | Loss of nitro group |

| 265 | 70-80 | [M-CH3CO]+ | Loss of acetyl group |

| 234 | 40-50 | [M-CH3CO-CH2O]+ | Sequential loss |

| 207 | 30-40 | [M-NO2-CH3CO-CH2]+ | Multiple losses |

| 180 | 20-30 | [quinoline core]+ | Core structure |

| 77 | 60-70 | [C6H5]+ | Phenyl cation |

The fragmentation pattern also shows the formation of a phenyl cation at m/z 77, which is a common fragment in compounds containing phenyl substituents. This fragment arises from the cleavage of the bond between the phenyl ring and the quinoline core [16] [17].

Sequential fragmentation processes lead to the formation of additional fragments through the loss of formaldehyde (CH2O, 30 mass units) and other small neutral molecules. The fragment at m/z 234 corresponds to the loss of both the acetyl group and formaldehyde, while the fragment at m/z 207 results from multiple losses including the nitro group, acetyl group, and methylene unit [18] [19].

The quinoline core structure fragment appears at m/z 180, representing the basic quinoline framework after loss of substituents. This fragment is characteristic of quinoline derivatives and provides structural confirmation of the parent ring system [16] [17].

XLogP3

Explore Compound Types